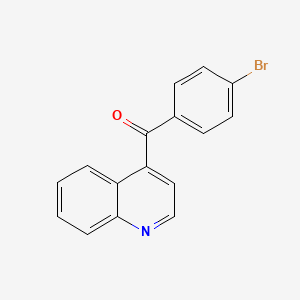
4-(4-Bromobenzoyl)quinoline
描述
4-(4-Bromobenzoyl)quinoline is a synthetic compound belonging to the quinoline family of organic compounds. It is known for its bright fluorescence and ability to form complexes with metal ions, making it a versatile tool in various areas of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)quinoline typically involves the reaction of 4-bromobenzoyl chloride with quinoline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-(4-Bromobenzoyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .
科学研究应用
4-(4-Bromobenzoyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biomolecules.
Industry: The compound’s fluorescence properties are exploited in the development of sensors and imaging agents
作用机制
The mechanism of action of 4-(4-Bromobenzoyl)quinoline involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound can bind to metal ions through coordination bonds, altering the metal’s reactivity and function. In biological systems, this interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
4-Bromoquinoline: Similar in structure but lacks the benzoyl group, making it less versatile in forming complexes with metal ions.
4-(4-Chlorobenzoyl)quinoline: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and fluorescence properties.
4-(4-Isopropoxybenzoyl)quinoline: Contains an isopropoxy group, which can influence its solubility and interaction with biological targets
Uniqueness
4-(4-Bromobenzoyl)quinoline stands out due to its unique combination of a bromine atom and a benzoyl group, which enhances its ability to form stable complexes with metal ions and exhibit strong fluorescence. These properties make it particularly valuable in applications requiring sensitive detection and imaging .
属性
IUPAC Name |
(4-bromophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKYQUPDTVBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















